1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, an isobutyl group at the fourth position, and an amine group at the third position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazines. For this compound, the starting materials could include 1-methyl-3-oxobutane and 2-methylpropylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
- 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
- 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-ol
Uniqueness
1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1784479-35-1 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-7-5-11(3)10-8(7)9/h5-6H,4H2,1-3H3,(H2,9,10) |
InChI Key |
YVTCLAIGFVJUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN(N=C1N)C |
Purity |
95 |
Origin of Product |
United States |
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